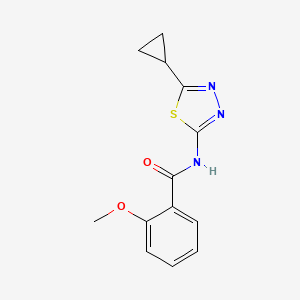![molecular formula C17H16N2O2 B5163558 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5163558.png)
3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as MBI-10, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious disease research, 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of bacteria and viruses.
Mecanismo De Acción
The mechanism of action of 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes. In cancer research, 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is also relatively easy to synthesize and can be produced in large quantities. However, 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has some limitations for lab experiments, including its limited solubility in water and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one research, including the development of more potent analogs, the investigation of its potential as a therapeutic agent in various diseases, and the exploration of its mechanism of action. Additionally, 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one could be used as a tool compound to study the role of various signaling pathways and enzymes in disease development and progression.
Métodos De Síntesis
3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with 2-aminoacetophenone to form a Schiff base. The Schiff base is then reacted with isatin to produce 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. The synthesis method has been optimized to yield high purity and high yields of 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one.
Propiedades
IUPAC Name |
3-[(2-methoxyphenyl)methyliminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-9-5-2-6-12(16)10-18-11-14-13-7-3-4-8-15(13)19-17(14)20/h2-9,11,19-20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSGMUJFBHUDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5163494.png)

![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)
![N-(2-chlorophenyl)-2-(1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B5163517.png)


![1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5163531.png)
![2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163546.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163563.png)
![1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5163568.png)
![1-[(5-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B5163578.png)